

Comparative Toxicology Guide: N-Methyl-TCP vs. Chlorpyrifos

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Compound of Interest

Compound Name: *N-Methyl-3,5,6-trichloro-2-pyridone*

CAS No.: 75348-52-6

Cat. No.: B15437626

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Executive Summary & Scope Definition

Critical Disambiguation: This guide addresses the comparative toxicology of two distinct chemical entities that are often confused due to overlapping nomenclature in different fields (neuropharmacology vs. agrochemistry).

- N-Methyl-TCP (N-Methyl-Tranylcypromine): A synthetic analog of the monoamine oxidase (MAO) inhibitor Tranylcypromine (TCP), currently investigated in oncology as an LSD1 inhibitor.
- Chlorpyrifos: A broad-spectrum organophosphate insecticide and potent acetylcholinesterase (AChE) inhibitor.

Note: If your inquiry refers to "N-Methyl-TCP" as a degradation product of the Chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCP), please refer to Section 5: "Metabolic Degradant Context."

Comparative Snapshot

Feature	N-Methyl-TCP (Drug Analog)	Chlorpyrifos (Pesticide)
Primary Class	MAOI / LSD1 Inhibitor	Organophosphate (OP)
Target Enzyme	Monoamine Oxidase (MAO-A/B), LSD1	Acetylcholinesterase (AChE)
Mechanism	Irreversible FAD adduct formation	Irreversible Serine phosphorylation
Acute Toxicity	High (Sympathomimetic crisis)	High (Cholinergic crisis)
Key Risk	Hypertensive crisis, Serotonin Syndrome	Respiratory failure, OPIDN

Mechanistic Toxicology

N-Methyl-TCP: Monoaminergic Modulation

N-Methyl-TCP (N-methyl-trans-2-phenylcyclopropylamine) retains the pharmacophore of Tranylcypromine. It functions as a "suicide inhibitor" of flavin-dependent enzymes.

- Mechanism: The cyclopropyl amine ring undergoes single-electron transfer oxidation by the FAD cofactor within MAO or LSD1. This results in a radical intermediate that forms a covalent adduct with FAD, permanently disabling the enzyme.
- Toxicological Outcome: Rapid accumulation of monoamines (norepinephrine, serotonin, dopamine) in the synaptic cleft. Toxicity manifests as sympathetic overdrive: hypertension, hyperpyrexia, and tachycardia.

Chlorpyrifos: Cholinergic Disruption

Chlorpyrifos requires metabolic activation by CYP450 enzymes (desulfuration) to form Chlorpyrifos-oxon.

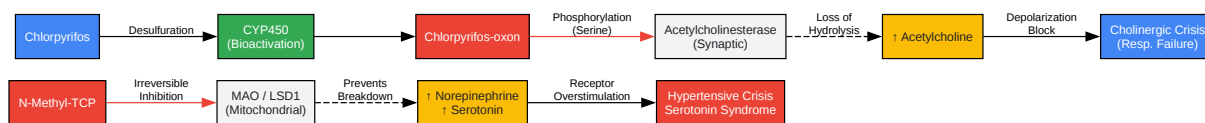
- Mechanism: The oxon analog mimics acetylcholine. The phosphorus atom undergoes nucleophilic attack by the serine hydroxyl group in the AChE active site. The resulting

phosphorylated enzyme is stable and inactive.

- Toxicological Outcome: Accumulation of acetylcholine at muscarinic and nicotinic receptors. Toxicity manifests as SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis) and respiratory paralysis.

Pathway Visualization

The following diagram contrasts the distinct signaling failures induced by both compounds.



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Caption: Divergent neurotoxic pathways. N-Methyl-TCP drives adrenergic toxicity via MAO inhibition, while Chlorpyrifos drives cholinergic toxicity via AChE inhibition.

Experimental Data & Performance Metrics

The following data synthesizes experimental findings for N-Methyl-TCP (inferred from parent Tranylcypromine where direct analog data is proprietary) versus Chlorpyrifos.

Acute Toxicity Comparison (Rodent Models)

Metric	N-Methyl-TCP (Analog Data*)	Chlorpyrifos	Interpretation
LD50 (Oral, Rat)	~30–40 mg/kg	95–270 mg/kg	N-Methyl-TCP is more acutely potent by weight due to rapid CNS penetration.
Target Organ	CNS (Brain Stem)	CNS & PNS (Neuromuscular Junction)	Chlorpyrifos has broader peripheral effects.
Onset of Action	Rapid (30-60 mins)	Delayed (2-4 hours)	Chlorpyrifos requires metabolic activation (lag phase).
Reversibility	Irreversible (requires enzyme turnover)	Irreversible (requires enzyme turnover/oxime therapy)	Both cause permanent enzyme inactivation.

*Data based on Tranylcypromine (TCP) structural activity relationships (SAR). N-methylation typically maintains or slightly reduces potency compared to the primary amine.

Enzyme Inhibition Constants (In Vitro)

Compound	Target	IC50 / Ki	Experimental Notes
N-Methyl-TCP	LSD1 (KDM1A)	< 2.0 μ M	Potent inhibitor of histone demethylation; comparable to TCP.
N-Methyl-TCP	MAO-B	~10–50 nM	High affinity; risk of "Cheese Effect" (tyramine toxicity).
Chlorpyrifos-oxon	AChE (Human RBC)	~1–3 nM	Extremely potent; picomolar affinity in some preparations.

Experimental Protocols

For researchers validating these toxicity profiles, the following self-validating protocols are recommended.

Protocol A: Ellman's Assay for Chlorpyrifos (AChE Inhibition)

Objective: Quantify AChE inhibition in tissue homogenates. Principle: Thiocholine (produced by AChE) reacts with DTNB to form a yellow chromophore (TNB).

- Preparation: Homogenize tissue (brain/muscle) in 0.1M phosphate buffer (pH 8.0) + 0.1% Triton X-100.
- Incubation:
 - Control: Lysate + Vehicle.
 - Test: Lysate + Chlorpyrifos-oxon (1 nM - 10 μ M).
 - Critical Step: Incubate for 20 mins at 37°C to allow phosphorylation.
- Reaction: Add substrate cocktail (Acetylthiocholine iodide + DTNB).
- Measurement: Monitor Absorbance at 412 nm kinetically for 5 mins.
- Validation: Activity must be linear (). Complete inhibition should be observed with 10 μ M eserine (positive control).

Protocol B: MAO Inhibition Screen for N-Methyl-TCP

Objective: Assess MAO-A/B inhibitory potential. Principle: Fluorometric detection of H₂O₂ generation using Amplex Red.

- Preparation: Use human recombinant MAO-A or MAO-B microsomes.
- Incubation:

- Mix Enzyme (1 U/mL) + N-Methyl-TCP (serial dilution).
- Incubate 30 mins at 37°C (Allow covalent adduct formation).
- Reaction: Add Substrate (Tyramine) + Amplex Red + HRP.
- Measurement: Read Fluorescence (Ex/Em 530/590 nm) after 30 mins.
- Validation: Use Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) as reference standards.

Special Note: Metabolic Degradant Context

If your research pertains to Environmental Fate rather than drug development, "N-Methyl-TCP" likely refers to **N-methyl-3,5,6-trichloro-2-pyridone**, a degradation product of the Chlorpyrifos metabolite TCP (3,5,6-trichloro-2-pyridinol).

- Toxicity Relative to Chlorpyrifos: Significantly Lower.
 - The N-methylated pyridone lacks the phosphate ester group required for AChE phosphorylation.
 - It does not inhibit AChE.
 - Primary toxicity is cytotoxic (liver/kidney) rather than neurotoxic.
- Environmental Persistence: Higher than Chlorpyrifos. The pyridone ring is highly stable in soil.

References

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- Comparative Enzyme Kinetics: Ma, J., et al. (2018). Organophosphorus Ester-Induced Chronic Neurotoxicity. Archives of Toxicology.

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Sources

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